硫酸锶

描述

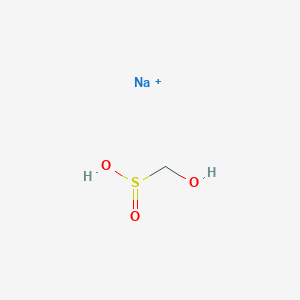

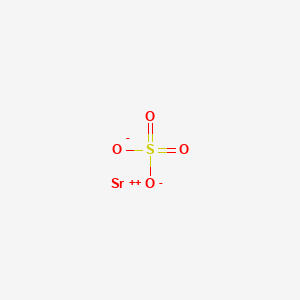

Strontium sulfate (SrSO4) is the sulfate salt of strontium . It is a white crystalline powder and occurs in nature as the mineral celestine . It is poorly soluble in water to the extent of 1 part in 8,800. It is more soluble in dilute HCl and nitric acid and appreciably soluble in alkali chloride solutions (e.g., sodium chloride) .

Synthesis Analysis

Strontium sulfate can be synthesized by dissolving strontium oxide, hydroxide, or carbonate in sulfuric acid . The chemical properties of strontium are quite similar to those of calcium and barium, resulting in similar behavior in the environment and biological objects .Molecular Structure Analysis

Strontium sulfate is a polymeric material, isostructural with barium sulfate . Crystallized strontium sulfate is utilized by a small group of radiolarian protozoa, called the Acantharea, as a main constituent of their skeleton .Chemical Reactions Analysis

Characteristic reactions of Sr²⁺ include reactions with sulfate ion, chromate ion, oxalate ion, and ammonium carbonate . For example, soluble sulfates, including sulfuric acid, precipitate white SrSO4 .Physical And Chemical Properties Analysis

Strontium sulfate is white in color in crystalline form . It is slightly soluble in concentrated acids and water, and insoluble in ethanol and dilute sulfuric acid . It has a density of 3.96 g/cm³ and a melting point of 1,606 °C .科学研究应用

Clearing Toxins from Water

Strontium sulfate plays a crucial role in clearing toxins from water, including wastewater produced by hydraulic fracturing . Researchers have discovered that the presence of strontium-rich barite (a mineral often laced with strontium) in seawater can help clear toxins . This discovery has opened a new avenue for water purification .

Ceramic Precursor

Strontium sulfate is converted to strontium carbonate in the industry, which is then used as a ceramic precursor . This conversion is significant in the production of ceramics .

Pyrotechnics

Strontium sulfate is also converted to strontium nitrate for use in pyrotechnics . Strontium compounds are known to produce a bright red flame, making them ideal for use in fireworks .

Scale Formation in Oil Wells

The low aqueous solubility of strontium sulfate can lead to scale formation in processes where these ions meet . For example, it can form on surfaces of equipment in underground oil wells depending on the groundwater conditions .

Ferrite Magnets

Strontium is used in ferrite magnets, which are made of iron oxide combined with one or more metallic elements . Strontium sulfate, being a source of strontium, is therefore indirectly involved in the production of these magnets .

Glass Production for Cathode Ray Tubes

Strontium sulfate is used in the production of glass for cathode ray tubes . The strontium in the glass helps to block x-ray emission, making the tubes safer for use in televisions and computer monitors .

Medical Field

In the medical field, strontium sulfate is used for the treatment of osteoporosis . Strontium has been found to have a positive effect on bone health, and strontium ranelate, a medication containing strontium, is used to treat osteoporosis .

Radioisotope Thermoelectric Generators (RTGs)

Radioactive isotopes of strontium have been used in radioisotope thermoelectric generators (RTGs) . RTGs generate electricity for space vehicles, remote weather stations, and navigation buoys .

作用机制

Target of Action

Strontium sulfate (SrSO4) is a sulfate salt of strontium . It is a polymeric material, isostructural with barium sulfate . Its primary targets are a small group of radiolarian protozoa, called the Acantharea, where it is utilized as a main constituent of their skeleton .

Mode of Action

Strontium sulfate’s mode of action is primarily physical rather than biochemical. It forms a part of the skeletal structure in certain marine organisms, specifically the Acantharea . This is due to its low solubility in water, which allows it to precipitate out and form solid structures .

Biochemical Pathways

Its role is more structural, contributing to the formation of skeletal structures in certain marine organisms .

Pharmacokinetics

The pharmacokinetics of strontium compounds, such as strontium chloride, have been studied . . In general, strontium compounds are known to have low bioavailability and are poorly absorbed in the body .

Result of Action

The primary result of strontium sulfate’s action is the formation of skeletal structures in certain marine organisms .

Action Environment

The action of strontium sulfate is influenced by environmental factors such as the presence of other ions in the environment and the pH of the solution . Its low solubility can lead to scale formation in processes where these ions meet, for example, it can form on surfaces of equipment in underground oil wells depending on the groundwater conditions .

安全和危害

未来方向

属性

IUPAC Name |

strontium;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O4S.Sr/c1-5(2,3)4;/h(H2,1,2,3,4);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBXAKNTVXQMEAG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[Sr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SrSO4, O4SSr | |

| Record name | STRONTIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1696 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Strontium sulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Strontium_sulfate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10884419 | |

| Record name | Strontium sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, White odorless solid; [Merck Index] Light yellow powder; [Sigma-Aldrich MSDS], ODOURLESS WHITE CRYSTALLINE POWDER. | |

| Record name | Sulfuric acid, strontium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Strontium sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17759 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | STRONTIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1696 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 25 °C: 0.0135 (very poor) | |

| Record name | STRONTIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1696 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

3.96 g/cm³ | |

| Record name | STRONTIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1696 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Product Name |

Strontium sulfate | |

CAS RN |

7759-02-6 | |

| Record name | Strontium sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007759026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, strontium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Strontium sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Strontium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.955 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STRONTIUM SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Q3KX2L47F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | STRONTIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1696 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

1605 °C | |

| Record name | STRONTIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1696 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does strontium sulfate form in oilfield environments?

A1: Strontium sulfate scaling, a significant concern in oil and gas production, primarily arises from the mixing of incompatible waters. Formation water, often rich in strontium ions (Sr2+), mixes with injected seawater containing high concentrations of sulfate ions (SO42-), leading to supersaturation and precipitation of strontium sulfate. []

Q2: What is the molecular formula and weight of strontium sulfate?

A2: Strontium sulfate has the molecular formula SrSO4 and a molecular weight of 183.68 g/mol.

Q3: How can I identify strontium sulfate using spectroscopic techniques?

A3: Infrared (IR) spectroscopy is a valuable tool for identifying strontium sulfate. It exhibits characteristic absorption peaks at 993 cm−1, which can be used for its identification and differentiation from other sulfates like barium sulfate. []

Q4: Is strontium sulfate stable at high temperatures?

A4: Strontium sulfate exhibits thermal stability. Researchers have investigated its vaporization behavior at temperatures exceeding 1370 K using the torsion-effusion method. []

Q5: How does the presence of strontium sulfate impact the properties of cement clinker?

A5: Doping cement clinker with strontium oxide or strontium sulfate has been found to promote the formation of alite, a key mineral phase contributing to cement strength. This doping can enhance both early and long-term strength development. [, ]

Q6: What factors influence the crystallization of strontium sulfate?

A6: Multiple factors affect the crystallization rate and crystal habit of strontium sulfate. These include:

- pH: The pH of the solution significantly influences both the crystallization rate and the adsorption of inhibitors onto strontium sulfate crystals. []

- Presence of phosphates: Certain phosphates, like sodium pyrophosphate and sodium triphosphate, act as potent inhibitors of strontium sulfate crystallization, even at minute concentrations. They modify the crystal habit, leading to the formation of spherulitic structures. [, , , , ] The mechanism of inhibition likely involves adsorption of the phosphate onto the crystal surface. [, , , , ]

- Presence of other chelating agents: Similar to phosphates, chelating agents like EDTA can also modify strontium sulfate crystal growth, resulting in the formation of two-dimensional spherulites. This effect is attributed to the adsorption of EDTA onto specific crystal faces. [, ]

- Temperature: Generally, higher temperatures accelerate crystallization processes, including that of strontium sulfate. []

- Supersaturation: Increased supersaturation typically leads to faster nucleation and crystal growth rates. []

Q7: How effective are scale inhibitors in controlling strontium sulfate precipitation in oilfield operations?

A7: Scale inhibitors, including polymeric and phosphonate-based inhibitors, are routinely used to prevent or mitigate strontium sulfate scale formation in oil and gas production. [, , ] These inhibitors often function by either interfering with crystal nucleation or by altering crystal growth, leading to less adherent deposits.

Q8: What analytical techniques are used to study strontium sulfate formation and inhibition?

A8: A range of analytical techniques are employed to investigate strontium sulfate, including:

- Conductometry: This technique allows researchers to monitor the rate of crystallization by measuring changes in solution conductivity over time. [, , , , ]

- Light Scattering: Light scattering techniques are used to detect the formation of strontium sulfate nuclei and to study the kinetics of nucleation. [, ]

- Microscopy: Both optical and electron microscopy (SEM, TEM) are valuable for visualizing the size, morphology, and crystal habit of strontium sulfate precipitates. [, , , ]

- X-ray Diffraction (XRD): This technique enables the identification of crystalline phases and the determination of unit cell parameters, crucial for understanding the formation of solid solutions between barium sulfate and strontium sulfate. [, , , , , ]

- Radioactive Tracer Techniques: The use of radioactive isotopes like sulfur-35 (35S) and strontium-90 (90Sr) allows for highly sensitive measurements of strontium sulfate solubility. [, , , ]

Q9: Does strontium sulfate pose any environmental risks?

A9: While strontium sulfate itself is generally considered to have low toxicity, its presence in industrial wastewater can be a concern. Research is focused on developing efficient methods for removing strontium sulfate from wastewater to minimize potential environmental impacts. []

Q10: What are some of the industrial applications of strontium sulfate?

A10: Beyond its presence in geological formations and its role in scaling phenomena, strontium sulfate has applications in various industries:

Q11: What are some future directions in strontium sulfate research?

A11: Ongoing research on strontium sulfate focuses on:

- Developing more effective and environmentally friendly scale inhibitors: This includes exploring novel chemistries and optimizing the performance of existing inhibitors. [, , ]

- Improving predictive models for strontium sulfate scaling: Accurate prediction of scaling tendencies under diverse conditions is crucial for effective scale management in industrial processes. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B48378.png)

![3,5-Methanopentaleno[1,2-b]oxirene, octahydro-1b-methyl-, (1-alpha-,1b-bta-,3-alpha-,4a-bta-,5-alp](/img/structure/B48380.png)